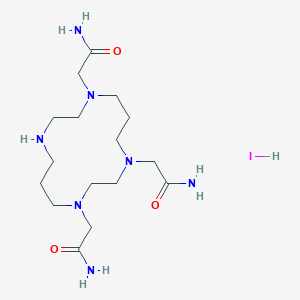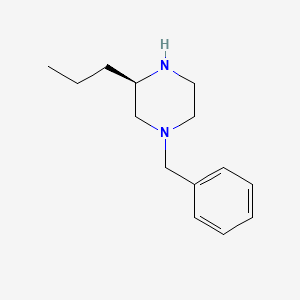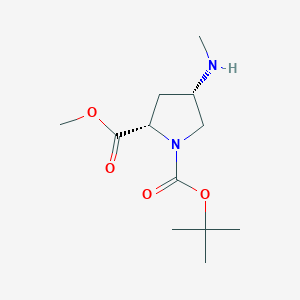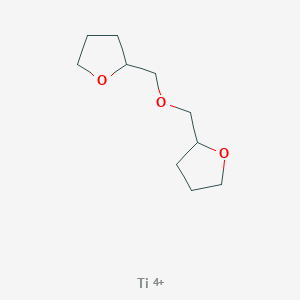
2-(Oxolan-2-ylmethoxymethyl)oxolane;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is a chemical compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure, which includes a titanium ion coordinated with four tetrahydro-2-furanmethanol ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) typically involves the reaction of tetrahydro-2-furanmethanol with a titanium(IV) precursor. One common method is to react tetrahydro-2-furanmethanol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium or modified furan derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The furanmethanol ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide (TiO2) and modified furan derivatives, while reduction could produce titanium(III) compounds .
科学的研究の応用
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) exerts its effects involves the coordination of the titanium ion with the furanmethanol ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
類似化合物との比較
Similar Compounds
Tetrahydro-2-furanmethanol: A related compound without the titanium ion, used in similar applications but with different reactivity.
Titanium tetrachloride (TiCl4): A precursor used in the synthesis of various titanium compounds, including 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1).
Titanium dioxide (TiO2): A common titanium compound with different properties and applications, such as in pigments and photocatalysis.
Uniqueness
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over reactivity and stability is required .
特性
CAS番号 |
22290-53-5 |
|---|---|
分子式 |
C10H18O3Ti+4 |
分子量 |
234.11 g/mol |
IUPAC名 |
2-(oxolan-2-ylmethoxymethyl)oxolane;titanium(4+) |
InChI |
InChI=1S/C10H18O3.Ti/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h9-10H,1-8H2;/q;+4 |
InChIキー |
XDXGJEGRNAJIRJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
正規SMILES |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)
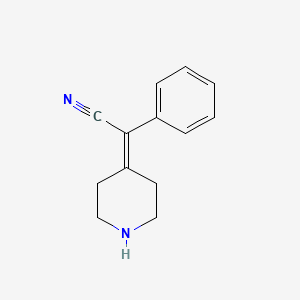
![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)
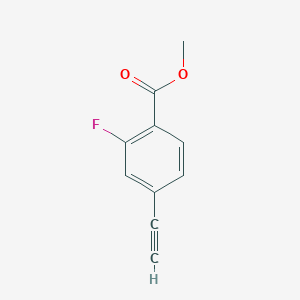
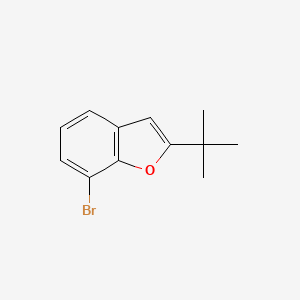
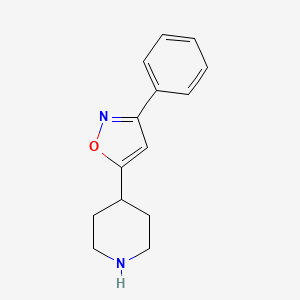
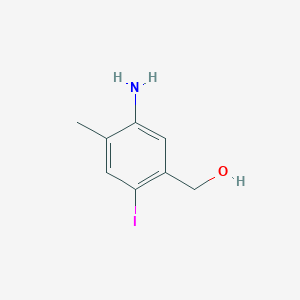
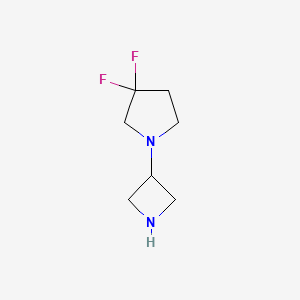
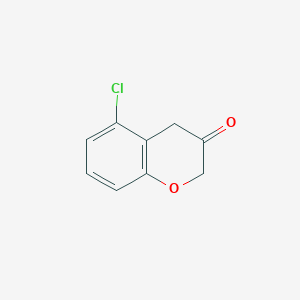
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
